molecular formula C20H37O5- B1629307 dibutyloctyl malate CAS No. 399551-19-0

dibutyloctyl malate

Cat. No.: B1629307
CAS No.: 399551-19-0
M. Wt: 357.5 g/mol
InChI Key: HCLVXVIAGDXHTL-UHFFFAOYSA-M
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Description

Dibutyloctyl malate is a dialkyl ester of malic acid, a four-carbon hydroxy-diacid. It is widely used in cosmetic formulations as a skin-conditioning agent—emollient, functioning to soften and smooth the skin by forming a protective barrier . Structurally, it consists of a malate core esterified with butyl (C₄) and octyl (C₈) alkyl chains. This compound is part of a broader group of dialkyl malates, which share a common succinate-derived backbone but differ in alkyl chain length and branching, leading to variations in physicochemical properties and functional applications .

Properties

CAS No.

399551-19-0

Molecular Formula

C20H37O5-

Molecular Weight

357.5 g/mol

IUPAC Name

4-(5-butyldodecan-5-yloxy)-3-hydroxy-4-oxobutanoate

InChI

InChI=1S/C20H38O5/c1-4-7-10-11-12-15-20(13-8-5-2,14-9-6-3)25-19(24)17(21)16-18(22)23/h17,21H,4-16H2,1-3H3,(H,22,23)/p-1

InChI Key

HCLVXVIAGDXHTL-UHFFFAOYSA-M

SMILES

CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O

Canonical SMILES

CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyloctyl malate involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

dibutyloctyl malate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions may involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dibutyloctyl malate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Structural and Functional Comparison

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated six dialkyl malates, including dibutyloctyl malate, based on structural similarity, function, and safety profiles. Below is a comparative overview:

Compound Alkyl Chains Primary Function Key Properties
This compound Butyl (C₄), Octyl (C₈) Emollient Medium-chain ester; balances spreadability and occlusion
Diisostearyl Malate Iso-stearyl (C₁₈) Emollient, Viscosity Modifier Long-chain ester; enhances product thickness
Diethylhexyl Malate Ethylhexyl (C₈) Lightweight Emollient Short-to-medium chain; improves texture without greasiness
Di-C₁₂₋₁₃ Alkyl Malate C₁₂-C₁₃ Branched Stabilizer, Emollient Long-chain; provides thermal stability in formulations
Dioctyldodecyl Malate Octyl (C₈), Dodecyl (C₁₂) Occlusive Agent Mixed-chain; optimizes moisture retention

Key Observations :

  • Chain Length and Function : Longer alkyl chains (e.g., diisostearyl malate) enhance occlusivity and viscosity, while shorter chains (e.g., diethylhexyl malate) improve sensory properties like lightweight feel .
  • This compound : Combines C₄ and C₈ chains, offering a balance between emolliency and spreadability, making it suitable for lotions and serums .

Research Findings and Implications

Performance in Formulations

  • Thermal Stability : Di-C₁₂₋₁₃ alkyl malate outperforms others in high-temperature stability, critical for products like lipsticks .
  • Sensory Attributes: Diethylhexyl malate is preferred in lightweight formulations (e.g., serums) due to its non-greasy feel .

Environmental and Regulatory Considerations

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